

15-PGDH-IN-2 efficacy compared to other 15-PGDH inhibitors

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Compound Focus: 15-Pgdh-IN-2

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Comparison of Key 15-PGDH Inhibitors

The following table summarizes the experimental data for several prominent 15-PGDH inhibitors, which you can use as a benchmark for comparison.

Inhibitor Name	Chemical Class	Reported Potency (IC ₅₀ / K _i)	Key Characteristics	In Vivo Efficacy Models
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| **SW033291** | Sulfoxide-containing Thienopyridine | K_{i,app} ≈ 0.1 nM [1] [2] | - Tight-binding, enantioselective (R-enantiomer active) [2]

- Requires intraperitoneal (IP) administration due to modest oral bioavailability [1] | - Bone marrow transplant recovery [1] [2]
- Colitis (DSS-model) [1] [2]
- Pulmonary fibrosis [3]
- Sarcopenia [4] | | **(+)-SW209415** | Sulfoxide-containing Thienopyridine (2nd Gen) | Sub-nanomolar [5] | - Improved solubility (10,000-fold over SW033291) [5]
- Maintains high potency and in vivo efficacy [5] | Bone marrow transplant recovery [5] | | **Quinoxaline Amides** (e.g., compound **40** from [1]) | Quinoxaline | IC₅₀ ~ Low nanomolar (single-digit nM) [1] | - Achiral, synthetically accessible [1]
- Good oral bioavailability [1]
- Good metabolic stability (t_{1/2} = 198 min in mouse liver S9) [1] | Ulcerative colitis, bone marrow transplantation (oral administration) [1] | | **ML148** (Compound 13) | Not specified in detail | IC₅₀ = 19

nM [2] | - Short half-life in rat liver microsomes (~7.3 min) [2]

- No reported activity in animal models [2] | Not reported |

Detailed Experimental Protocols

To help you evaluate and compare the data, here are the key experimental methodologies commonly used to generate the results above.

- **In Vitro Enzymatic Activity Assay [1] [6]**

- **Purpose:** To measure direct inhibition of recombinant 15-PGDH enzyme.
- **Typical Protocol:** The assay monitors the fluorescence increase from the conversion of NAD⁺ to NADH as 15-PGDH oxidizes its substrate (e.g., PGE₂). Inhibitors are tested in a concentration series against a fixed concentration of enzyme and substrate to determine IC₅₀ values.

- **Cell-Based PGE₂ Elevation Assay [1] [2]**

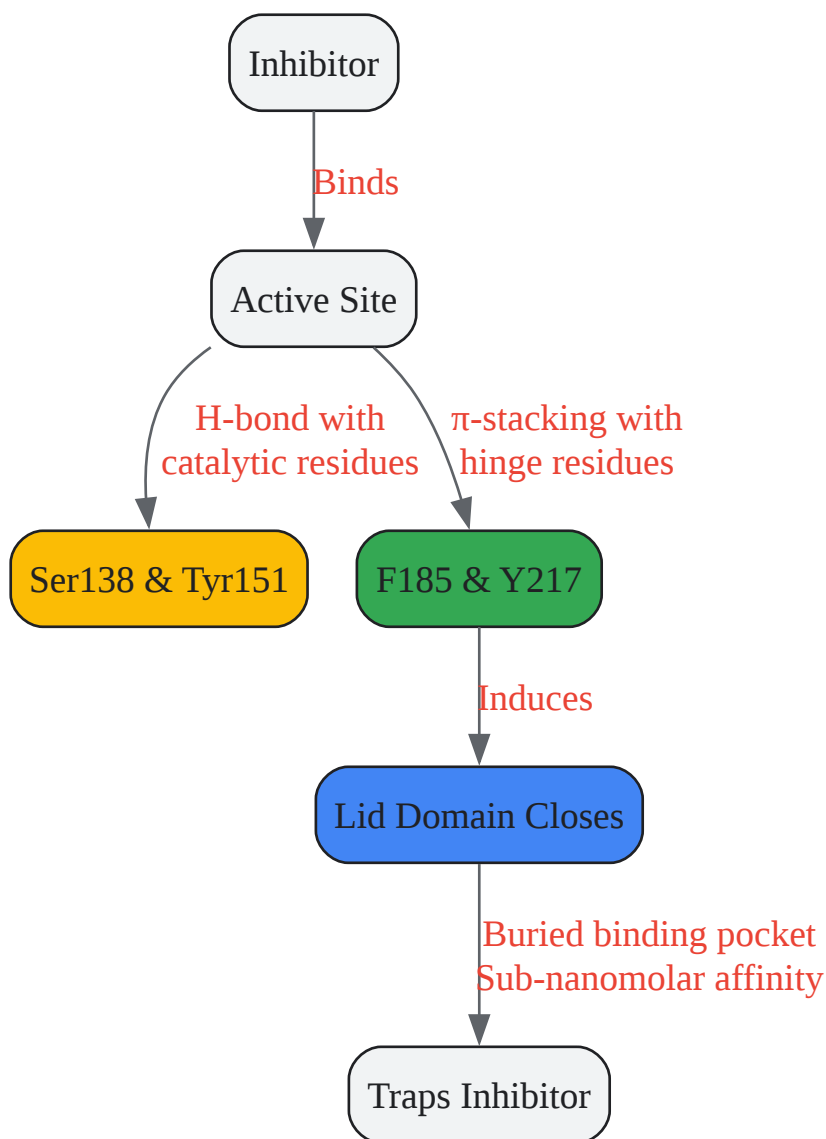
- **Purpose:** To confirm cellular activity and membrane permeability.
- **Typical Protocol:** Cells (e.g., A549 lung cancer cells) are treated with the inhibitor. The accumulation of PGE₂ in the cell culture media is measured over time, often using ELISA or mass spectrometry, to confirm the inhibitor can block endogenous 15-PGDH activity in a cellular context.

- **In Vivo Efficacy and Pharmacokinetic Studies [1] [3]**

- **Purpose:** To evaluate therapeutic effect and drug properties in live animal models.
- **Typical Protocol:**
 - **Disease Models:** Mice are used in validated models of human diseases, such as bleomycin-induced pulmonary fibrosis [3], dextran sulfate sodium (DSS)-induced colitis [1], or bone marrow transplantation [1].
 - **Dosing:** The inhibitor is administered (IP or orally) according to a set regimen.
 - **Endpoint Analysis:** Efficacy is assessed through histological scoring of target tissues, measurement of relevant functional outcomes (e.g., pulmonary function, survival, blood cell counts), and quantification of tissue PGE₂ levels.
 - **PK/PD:** Pharmacokinetic studies measure blood concentration over time to determine parameters like bioavailability and half-life [1].

Mechanism of Action and Structural Insights

Advanced structural studies have revealed how high-affinity inhibitors like SW033291 and SW209415 work.



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This induced-fit mechanism, where the enzyme's lid domain closes around the inhibitor, explains the sub-nanomolar affinity and high selectivity of these compounds [5].

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